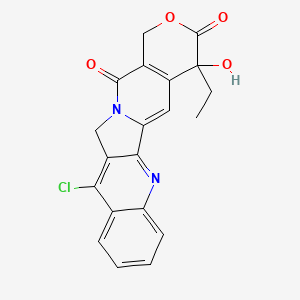

7-Chlorocamptothecin

Description

Overview of Camptothecin (B557342) Alkaloids as DNA Topoisomerase I Inhibitors

Camptothecin alkaloids are a class of naturally occurring pentacyclic compounds originally isolated from the Chinese tree, Camptotheca acuminata. drugbank.comnih.gov Their primary mechanism of action involves the inhibition of DNA topoisomerase I, a crucial enzyme involved in relaxing DNA supercoils during replication and transcription. biomedpharmajournal.orgtocris.com Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. drugbank.comnih.gov This stabilization of the "cleavable complex" leads to the accumulation of single-strand DNA breaks, which can be converted into irreversible double-strand breaks during DNA replication, ultimately triggering apoptosis, or programmed cell death. drugbank.comnih.gov

The cytotoxicity of camptothecins is therefore not due to the inhibition of the enzyme's catalytic activity per se, but rather to the trapping of the topoisomerase I-DNA intermediate. nih.gov This unique mode of action has made camptothecin and its analogs potent anticancer agents. acs.org

Historical Context of Camptothecin Analogue Development in Academic Research

The journey of camptothecin from a natural product to clinically approved drugs has been a long and arduous one. nih.gov Initial clinical trials in the 1970s with camptothecin itself were hampered by its poor water solubility and significant toxicity. nih.gov However, the discovery of its specific mechanism of action in the 1980s reignited interest in developing analogs with improved pharmacological properties. acs.orgnih.gov

Academic and industrial research efforts have since generated thousands of camptothecin derivatives through modifications at various positions of its pentacyclic structure. nih.govepo.org These modifications have primarily aimed at enhancing water solubility, increasing lactone ring stability (the active form of the molecule), and improving the therapeutic index. researchgate.net This extensive research has led to the development of clinically successful drugs like topotecan (B1662842) and irinotecan (B1672180), which are used in the treatment of various cancers, including ovarian, lung, and colorectal cancers. nih.govacs.org The development of these analogs has been guided by extensive structure-activity relationship (SAR) studies, which seek to understand how chemical modifications influence the biological activity of the compounds. nih.govnih.gov

Research Significance of Halogenated Camptothecin Derivatives, with a Focus on 7-Chlorocamptothecin

Among the various modifications explored, the introduction of halogen atoms into the camptothecin structure has been a significant area of research. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby potentially altering its pharmacokinetic and pharmacodynamic profile. nih.govrsc.org

This compound is a synthetically derived analog where a chlorine atom is substituted at the 7-position of the camptothecin ring. acs.orgeurekaselect.com The synthesis of this compound was part of the broader effort to explore the structure-activity relationships of camptothecin analogs. eurekaselect.comdntb.gov.ua Research has shown that substitutions at the C7 position can significantly impact the compound's biological activity. epo.org While some halogenated derivatives have shown enhanced potency, the effect of halogenation is highly position-dependent. For instance, a 14-chloro derivative was reported to be much less potent than the parent camptothecin. acs.org

The study of this compound and other halogenated derivatives contributes to a deeper understanding of the molecular interactions between camptothecins, topoisomerase I, and DNA. nih.gov By examining how the introduction of a halogen at a specific position affects the compound's ability to inhibit the enzyme and induce cytotoxicity, researchers can refine molecular models of the drug-target interaction. nih.gov This knowledge is invaluable for the rational design of new and more effective camptothecin-based anticancer agents. nih.govpreprints.org Preclinical studies involving analogs like this compound are crucial for identifying promising candidates for further development. plos.orgprofil.comppd.com

Structure

3D Structure

Propriétés

Numéro CAS |

41646-05-3 |

|---|---|

Formule moléculaire |

C20H15ClN2O4 |

Poids moléculaire |

382.8 g/mol |

Nom IUPAC |

10-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H15ClN2O4/c1-2-20(26)13-7-15-17-11(16(21)10-5-3-4-6-14(10)22-17)8-23(15)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3 |

Clé InChI |

KUAKYFCHUDSMNU-UHFFFAOYSA-N |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)Cl)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 7-Chlorocamptothecin

The total synthesis of camptothecin (B557342) and its analogues, including this compound, has been a significant area of research, driven by the compound's potent antitumor properties. eurekaselect.com Various strategies have been developed over the years, reflecting advances in organic synthesis. eurekaselect.com

Biogenetically Oriented Synthetic Pathways

Inspired by the natural biosynthetic pathway of camptothecin, researchers have developed synthetic routes that mimic these processes. sioc-journal.cnacs.org A key example is the biogenetically oriented total synthesis of both camptothecin and this compound, which was reported in the early 1970s. eurekaselect.comacs.orgcapes.gov.br This approach often involves the construction of the core quinoline (B57606) moiety from indole (B1671886) precursors, followed by the formation of the complete pentacyclic system. sioc-journal.cnnih.gov

One such strategy starts with tryptamine (B22526) and an ethyl glutaconaldehyde (B1235477) salt, proceeding through a Pictet-Spengler reaction and an intramolecular oxa-Diels-Alder reaction to build the complex heterocyclic framework. sioc-journal.cn A biomimetic oxidation step, known as the Winterfeldt oxidation, is then employed to form the quinolinone part of the molecule from the indole skeleton. sioc-journal.cn These biogenetically patterned syntheses have been successful in producing not only camptothecin itself but also related alkaloids. eurekaselect.com

Strategies for Constructing the Camptothecin Heterocyclic Core

The construction of the pentacyclic ring system of camptothecin is a central challenge in its total synthesis. researchgate.netresearchgate.net Numerous methods have been devised to assemble this complex structure, which consists of five fused rings labeled A through E. eurekaselect.comresearchgate.net

A common and effective strategy is the Friedländer annulation, which involves the condensation of a tricyclic synthon containing the D and E rings with an appropriately substituted ortho-amino aromatic ketone to form the A, B, and C rings. google.com This convergent approach allows for the introduction of various substituents on the A-ring, including the chlorine atom at the 7-position.

Other notable strategies for constructing the camptothecin core include:

Radical Cyclization: A photocatalytic decarboxylative radical Michael addition has been used to connect the ABC ring system to the E ring fragment. researchgate.net

Domino Reactions: Three- and four-component domino Knoevenagel/hetero-Diels-Alder reactions provide a novel and efficient route to the indolizinoquinolinone core. eurekaselect.com

Enamine Annelation: This method has been successfully applied to the synthesis of (±)-camptothecin. eurekaselect.com

Cascade Reactions: A cascade exo-hydroamination followed by spontaneous lactamization has been developed for the construction of the indolizinone and quinolizinone scaffolds present in camptothecin and related natural products. researchgate.net

These diverse synthetic strategies have not only enabled the production of this compound and other analogues but have also significantly contributed to the broader field of heterocyclic chemistry. eurekaselect.comresearchgate.net

Targeted Derivatization Strategies at the 7-Position of the Camptothecin Scaffold

The 7-position of the camptothecin molecule has been a primary focus for structural modification to improve its pharmacological properties. metu.edu.trbiochempeg.com A variety of substituents have been introduced at this position to enhance activity, solubility, and stability. biochempeg.comgoogle.com

Introduction of Chlorine and Other Halogens at Position 7

The introduction of a chlorine atom at the 7-position to create this compound is a key modification. nih.gov Methods for the synthesis of 7-halocamptothecins have been developed, allowing for the preparation of these derivatives. google.com The synthesis of 7-halogenoflavones and related compounds has also been explored, providing insights into halogenation reactions in similar heterocyclic systems. rsc.org

Synthesis of 7-Alkyl-Substituted Camptothecin Analogues

The addition of alkyl groups to the 7-position of camptothecin has been shown to enhance its antitumor activity. google.com A common method for this modification is the Sawada-Minisci reaction, which involves the oxidation of an alkyl aldehyde with a peroxide and an iron salt in the presence of a camptothecin derivative under strongly acidic conditions. google.com This reaction proceeds through a redox chain mechanism involving the formation of alkyl radicals that then add to the C7 position of the camptothecin scaffold. google.com A range of 7-alkyl-substituted camptothecin analogues have been synthesized using this and other methods, with varying alkyl chain lengths. nih.govresearchgate.net

Development of 7-Iminomethyl and 7-Aminomethyl Derivatives

Further derivatization at the 7-position has led to the synthesis of 7-iminomethyl and 7-aminomethyl derivatives. nih.govresearchgate.net These compounds are typically prepared from camptothecin-7-aldehyde, which serves as a key intermediate. google.com.pg The aldehyde can be condensed with a variety of aromatic, alicyclic, and aliphatic amines to form the corresponding 7-iminomethyl derivatives. nih.gov Subsequent hydrogenation of these imines yields the 7-aminomethyl analogues. nih.gov These modifications have been explored to modulate the lipophilicity and cytotoxic potency of the parent compound. nih.gov

Modifications at Other Ring Positions and Their Interplay with 7-Substitutions

Structural Alterations in Rings A, B, C, D, and E

Ring A: Modifications on the A-ring, particularly at positions 9, 10, and 11, are well-tolerated and can enhance pharmacokinetic properties and reduce toxicity. nih.govnih.gov For instance, the introduction of a hydroxyl group at the 10-position, as seen in SN-38 (7-ethyl-10-hydroxycamptothecin), is a key feature of the clinically successful prodrug irinotecan (B1672180) and is known to enhance the stability of the drug-target complex. cabidigitallibrary.org The formation of a five or six-membered ring between positions 10 and 11, using methylenedioxy or ethylenedioxy groups, can lead to more water-soluble and potent derivatives. wikipedia.org

Ring B: As discussed, the B-ring is highly amenable to substitutions at the 7-position. nih.gov Creating a hexacyclic analogue by forming a ring between positions 7 and 9 is another strategy that has yielded potent, water-soluble derivatives like exatecan. wikipedia.org

Rings C and D: The C and D rings are generally considered to be essential for antitumor activity in their original form. wikipedia.orgnih.gov Any significant structural changes or substitutions in these rings typically lead to a substantial decrease or complete loss of potency. nih.govjst.go.jp The pyridone moiety of the D-ring is critical for the stabilization of the topoisomerase I-DNA covalent complex through hydrogen bonding. wikipedia.org

Ring E: The α-hydroxy lactone E-ring is absolutely vital for the biological activity of camptothecins. wikipedia.orgnih.gov Its ability to open and close is a key part of its mechanism of action. Modifications such as replacing the lactone with a lactam or altering the α-hydroxy group generally abolish activity. nih.govscilit.com However, expanding the E-ring by one methylene (B1212753) unit to form a seven-membered β-hydroxylactone (homocamptothecin) has been shown to enhance lactone stability while retaining potent topoisomerase I inhibitory activity. aacrjournals.org

| Ring | Key Positions for Modification | Impact of Modification | Interplay with 7-Substitutions |

| A | 9, 10, 11 | Can improve solubility, potency, and pharmacokinetic properties. nih.govnih.gov | A 10-hydroxy group often enhances the activity of 7-ethyl derivatives (e.g., SN-38). cabidigitallibrary.org |

| B | 7 | Major site for substitutions to enhance potency and lipophilicity. wikipedia.org | Central to the design of novel analogues. |

| C | 5 | Generally intolerant to substitution. cabidigitallibrary.org | Modifications often detrimental to activity. |

| D | 14 | Generally intolerant to substitution. cabidigitallibrary.org | Modifications often detrimental to activity. |

| E | 20 | The 20(S)-hydroxyl and lactone are essential for activity. wikipedia.orgnih.gov | The integrity of this ring is paramount, regardless of 7-substitutions. |

Stereochemical Considerations at C20 (e.g., 20(S)-Configuration)

The stereochemistry at the C20 position of the E-ring is a critical determinant of camptothecin's activity. The natural (S)-configuration of the hydroxyl group at C20 is essential for the formation of a stable ternary complex with topoisomerase I and DNA. nih.govscilit.com The 20(S)-hydroxyl group forms a crucial hydrogen bond with the Asp533 residue in the active site of topoisomerase I. wikipedia.org

Inverting the stereochemistry to the (R)-configuration results in an inactive compound. nih.govscilit.com This is because the 20(R)-hydroxyl group is not positioned correctly to form the necessary hydrogen bond, and the ethyl group at this position would create steric clashes within the enzyme's active site. pnas.org Therefore, maintaining the 20(S)-configuration is a fundamental requirement in the design and synthesis of all active camptothecin analogues, including those derived from this compound.

Molecular and Cellular Mechanisms of Action

DNA Topoisomerase I Inhibition and Interaction

The principal molecular target for camptothecin (B557342) and its derivatives, including 7-Chlorocamptothecin, is the nuclear enzyme DNA topoisomerase I (Top1). google.comresearchgate.netmdpi.com This enzyme is essential for relieving the torsional stress that accumulates in DNA during critical processes like replication and transcription. ebsco.com It achieves this by creating a temporary single-strand break in the DNA, allowing the strand to rotate and unwind before re-ligating the break. ontosight.ai Camptothecins act as poisons to this enzyme rather than simple inhibitors. wikipedia.org

The mechanism of action for the camptothecin class of compounds involves their intervention in the Top1 catalytic cycle. google.com After Top1 cleaves one strand of the DNA, it forms a transient covalent binary complex known as the "cleavable complex". google.comeurekaselect.com this compound and other analogues function by intercalating into this complex, creating a stable ternary structure (Top1-DNA-drug). ontosight.airesearchgate.netgoogleapis.com This binding action physically obstructs the re-ligation step of the enzyme's function. ontosight.aiwikipedia.org

| Camptothecin Analogue | Key Substitution(s) | Effect on Top1-DNA Complex | Reference |

|---|---|---|---|

| This compound | -Cl at position 7 | Substitution at position 7 can increase cytotoxicity. | wikipedia.org |

| Topotecan (B1662842) | -OH at position 10, aminomethyl at position 9 | Clinically active; improved water solubility. | mdpi.comcabidigitallibrary.org |

| Irinotecan (B1672180) (CPT-11) | -Ethyl at position 7, carbamate (B1207046) linker at position 10 | Prodrug converted to the highly potent SN-38. The 7-ethyl group contributes to stabilizing the cleavable complex. | mdpi.comcabidigitallibrary.org |

| 10-Hydroxycamptothecin (B1684218) (hCPT) | -OH at position 10 | Increases the stability of the cleavable complex compared to parent camptothecin. | cabidigitallibrary.org |

| 10,11-Methylenedioxy analogues | Ring between positions 10 and 11 | Increased potency and water solubility. | wikipedia.org |

The trapping of the Top1-DNA cleavable complex by this compound transforms the transient enzyme-DNA intermediate into a long-lasting lesion. nih.gov This stabilized complex becomes a significant obstacle to the progression of both the DNA replication fork and the RNA transcription machinery. ontosight.aieurekaselect.com

The collision between an advancing replication fork and the drug-stabilized cleavable complex is considered the primary mechanism of cytotoxicity for camptothecins. eurekaselect.comnih.gov This encounter converts the initial single-strand break into a more lethal DNA double-strand break, which is difficult for the cell to repair accurately. portlandpress.com Similarly, interference with the transcription machinery also contributes to DNA damage and cellular stress. ontosight.ai This disruption of DNA replication and transcription ultimately halts cell division and can trigger cell death pathways. ebsco.comontosight.ai

The conversion of Top1 cleavable complexes into double-strand breaks during replication is a potent DNA damage signal. portlandpress.com The cell recognizes these breaks and initiates a complex signaling network known as the DNA Damage Response (DDR). This response aims to arrest the cell cycle to provide time for DNA repair. If the damage is too extensive or cannot be repaired, the DDR can trigger apoptosis, eliminating the damaged cell. wikipedia.org

In cancer cells, checkpoint pathways that would normally arrest the cell cycle are often defective. wikipedia.org This makes them particularly vulnerable to Top1 inhibitors like this compound, as they may continue into mitosis with damaged DNA, leading to mitotic catastrophe and cell death. The formation of these DNA breaks and the subsequent cellular response are directly linked to the cytotoxic effects of the compound. wikipedia.orgnih.gov

Exploration of Non-Topoisomerase I Dependent Mechanisms

While the inhibition of Top1 is the well-established primary mechanism of action for camptothecins, some evidence suggests the existence of alternative or contributing cellular effects.

The induction of DNA damage by this compound is a powerful cellular stressor that activates a wide array of signaling pathways beyond the immediate DDR. The activation of stress-response pathways, such as those involving MAP kinases, can be a consequence of the cellular turmoil caused by replication and transcription blockage. These pathways are intricately linked and can influence a cell's ultimate fate, whether it be survival through repair, senescence, or apoptosis. The extensive cellular response to the damage induced by these drugs is a key component of their mechanism. ebsco.com

Influence on Epigenetic Modifiers (e.g., Bromodomain-Containing Proteins)

The direct influence of this compound on epigenetic modifiers, such as bromodomain-containing proteins, is an area of emerging research with limited direct evidence. However, studies involving the parent compound, camptothecin, suggest a complex interplay. Epigenetic modifications are heritable changes in gene expression that occur without altering the DNA sequence and include histone modifications like acetylation and methylation. cd-genomics.comnih.govmdpi.com Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a key role in anchoring chromatin-associated proteins to facilitate gene transcription. plos.orggoogle.com

While no studies explicitly show this compound directly altering bromodomain protein function, related research provides indirect links. For instance, yeast cells lacking the bromodomain factor Bdf2p exhibit decreased resistance to camptothecin, suggesting that this bromodomain protein is involved in the cellular response to the DNA damage induced by the drug. plos.org Furthermore, in breast cancer cell models, the DNA damage caused by camptothecin treatment was observed to facilitate the co-localization of Bromodomain-Containing 1 Protein (BRD1) and Replication Protein A (RPA), highlighting the role of these proteins in the repair pathways activated by the drug. lincoln.ac.uk These findings suggest that while camptothecin's primary target is topoisomerase I, its downstream effects are intertwined with epigenetic machinery, particularly the proteins that mediate the DNA damage response.

Cellular Pharmacodynamics in Preclinical Models

Analysis of Cell Cycle Perturbation

A hallmark of camptothecin and its derivatives is the induction of significant perturbations in the cell cycle, a critical mechanism for its anticancer activity. The primary effect observed across numerous preclinical models is the arrest of cells in specific phases of the cycle, preventing their proliferation.

Flow cytometry analyses consistently show that camptothecin treatment leads to an accumulation of cells in the G2/M phase. nih.gov In human promonocytic leukemia U-937 cells, a 20 nM concentration of camptothecin was sufficient to cause a preferential accumulation of cells at the G2 phase. nih.gov Similarly, studies in yeast demonstrated that camptothecin treatment results in G2 arrest. pnas.org However, the specific phase of arrest can be cell-type dependent. In Jurkat cells, for example, treatment with 1 µM camptothecin led to a loss of cells in the G2/M phase as they proceeded towards apoptosis, with a corresponding slight increase in the G1 population. thermofisher.com

Other studies highlight cytotoxicity in the S phase. In HL-60 leukemic cells, camptothecin was found to be selectively cytotoxic to S-phase cells, triggering DNA degradation in this phase specifically. nih.gov Research using patient-derived cervical cancer cells treated with camptothecin-loaded exosomes showed a significant decrease in the S-phase population, from 22.9% in control cells to 8.1% in treated cells, indicating a blockage of entry into or progression through the S phase. frontiersin.org

Table 1: Effect of Camptothecin and its Derivatives on Cell Cycle Distribution in Preclinical Models (This table is interactive and can be sorted by clicking on the headers)

| Compound | Cell Line | Observation | Percentage of Cells in Phase | Reference |

|---|

Pathways of Apoptosis Induction

This compound, like its parent compound, is a potent inducer of apoptosis, or programmed cell death. This process is primarily executed through the activation of two main signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.org

The intrinsic pathway is a major route for camptothecin-induced apoptosis. researchgate.net This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). frontiersin.orgmdpi.com Studies have shown that camptothecin can induce apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com A key study demonstrated that camptothecin's pro-apoptotic effect is mediated by the downregulation of microRNA-125b. nih.gov This downregulation relieves the inhibition of pro-apoptotic targets like Bak1 and the tumor suppressor p53, leading to their increased protein levels and subsequent activation of the mitochondrial pathway. nih.gov This cascade ultimately activates executioner caspases, such as caspase-3, which dismantle the cell. thermofisher.comresearchgate.net

Evidence also points to the involvement of the extrinsic pathway in a cell-type-specific manner. For instance, the camptothecin derivative CPT211 was found to trigger the Fas/FADD/caspase-8 signaling pathway in MDA-MB-231 triple-negative breast cancer cells, which is a hallmark of the extrinsic pathway. nih.gov In MCF-7 breast cancer cells, the same compound activated both intrinsic and extrinsic pathways. nih.gov The activation of initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic) leads to a cascade that activates executioner caspases, including caspase-3 and -7, culminating in cell death. mdpi.complos.org

Table 2: Key Molecular Players in Camptothecin-Induced Apoptosis (This table is interactive and can be sorted by clicking on the headers)

| Molecule Type | Molecule Name | Role in Apoptosis | Effect of Camptothecin/Derivative | Reference |

|---|---|---|---|---|

| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Downregulated | mdpi.com |

| Bcl-2 Family | Mcl-1 | Anti-apoptotic | Downregulated | mdpi.comnih.gov |

| Bcl-2 Family | Bak1 | Pro-apoptotic | Upregulated | nih.gov |

| Caspase | Caspase-3 | Executioner | Activated | thermofisher.comresearchgate.net |

| Caspase | Caspase-8 | Initiator (Extrinsic) | Activated | nih.gov |

| Caspase | Caspase-9 | Initiator (Intrinsic) | Activated | plos.org |

| Tumor Suppressor | p53 | Pro-apoptotic | Upregulated | nih.gov |

| microRNA | miR-125b | Apoptosis Regulator | Downregulated | nih.gov |

Alterations in Gene and Protein Expression Profiles

The cellular response to this compound is underpinned by widespread changes in gene and protein expression profiles. These alterations are a direct consequence of the drug's primary mechanism—the inhibition of topoisomerase I, which disrupts both DNA replication and transcription. plos.org

Genome-wide analysis reveals that camptothecin treatment preferentially inhibits the expression of large genes, which often include proto-oncogenes and anti-apoptotic genes. plos.org Conversely, smaller genes, such as those encoding ribosomal proteins and certain pro-apoptotic factors, tend to show relatively higher expression. plos.org This differential effect on gene expression is a key component of the drug's anticancer activity.

Specific studies have identified distinct sets of genes and proteins that are modulated by camptothecin. In human myeloid leukemia cells, camptothecin treatment increased the mRNA and protein expression of genes associated with cell differentiation, such as the integrins CD11b and CD11c, and the intermediate filament protein vimentin. nih.gov In breast cancer cells, camptothecin was shown to decrease the mRNA expression of key components of the Wnt/β-catenin signaling pathway, including Wnt, β-catenin, APC, and Axin, which is implicated in metastasis. texilajournal.com

Furthermore, camptothecin can regulate gene expression post-transcriptionally through microRNAs. Treatment has been shown to alter the expression of miR-17-5p and miR-155, which in turn reduces the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor adaptation to low oxygen. aacrjournals.org The compound also affects the expression of non-coding RNAs, including both primary microRNA transcripts and long non-coding RNAs (lncRNAs). plos.orgresearchgate.net

Table 3: Selected Gene and Protein Expression Changes Induced by Camptothecin in Preclinical Models (This table is interactive and can be sorted by clicking on the headers)

| Gene/Protein | Preclinical Model | Change in Expression | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| CD11b, CD11c | U-937 (Leukemia) | Upregulated | Cell Differentiation, Adhesion | nih.gov |

| Vimentin | U-937 (Leukemia) | Upregulated | Cell Differentiation, Cytoskeleton | nih.gov |

| Large Proto-oncogenes | Human Fibroblasts | Downregulated | Cell Growth, Proliferation | plos.org |

| Pro-apoptotic genes | Human Fibroblasts | Relatively Upregulated | Apoptosis | plos.org |

| Wnt, β-catenin, APC, Axin | MDA-MB-231 (Breast Cancer) | Downregulated | Wnt Signaling, Metastasis | texilajournal.com |

| HIF-1α | HEK293, HeLa Cells | Downregulated | Hypoxia Response | aacrjournals.org |

| Bak1, p53 | Multiple Cancer Cells | Upregulated | Intrinsic Apoptosis | nih.gov |

| Mcl-1 | Multiple Cancer Cells | Downregulated | Intrinsic Apoptosis | nih.gov |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Influence of 7-Position Substitution on Biological Activity

The C7 position of the camptothecin (B557342) nucleus has been a focal point for synthetic modifications aimed at enhancing its therapeutic profile. nih.gov A variety of substituents at this position have been shown to modulate the compound's antitumor activity and pharmacological properties. nih.gov Lipophilic substituents at the 7-position, in particular, can lead to favorable molecular interactions and improved pharmacological features. nih.gov

The introduction of a halogen, such as chlorine, at the 7-position of the camptothecin ring system has been explored to enhance its biological activity. For instance, 7-chloromethyl-10,11-methylenedioxy-camptothecin has been shown to produce irreversible topoisomerase I cleavage complexes. nih.gov This irreversible inhibition is a result of the alkylating nature of the chloromethyl group, which can form a covalent bond with the DNA base at the cleavage site. nih.govresearchgate.net This contrasts with the reversible cleavable complexes typically formed by other camptothecin analogs. nih.gov The increased stability of these complexes contributes to enhanced cytotoxicity. nih.gov

| Compound | Substitution at C7 | Effect on Topoisomerase I Inhibition | Reference |

| 7-chloromethyl-10,11-methylenedioxy-camptothecin | -CH₂Cl | Induces irreversible topoisomerase I-DNA complexes | nih.gov |

The length and branching of alkyl chains at the C7 position significantly impact the potency and lipophilicity of camptothecin analogs. nih.gov Generally, increasing the length of the 7-alkyl chain enhances the compound's potency. nih.govacs.org This enhancement is directly correlated with the persistence of the topoisomerase I-induced DNA cleavage complexes. nih.gov For example, analogs with ethyl or longer alkyl chains at the 7-position tend to have slightly reduced rate constants for the reversal of the cleavable complex. nih.gov

Increased lipophilicity, conferred by longer alkyl chains, can also enhance the entry of the compound into cells, thereby increasing its effective intracellular concentration. researchgate.net Modeling studies suggest that the lipophilic alkyl moiety at the 7-position can be stabilized by induced fit within a hydrophobic pocket of the topoisomerase I enzyme. nih.gov While a direct and universally applicable correlation between lipophilicity and activity is complex, for certain series of camptothecin derivatives, increased lipophilicity at C7 is associated with more potent anticancer activity. acs.org

| C7-Alkyl Substituent | General Effect on Potency | Correlation with Lipophilicity | Reference |

| Methyl to Butyl | Increased potency with increasing chain length | Increased lipophilicity | nih.govnih.gov |

A diverse range of functional groups beyond simple alkyl chains have been introduced at the C7 position, leading to analogs with potent cytotoxic activities.

Iminomethyl and Aminomethyl Groups: A series of 7-iminomethyl derivatives, synthesized from camptothecin-7-aldehyde, and their corresponding hydrogenated aminomethyl derivatives have demonstrated a marked increase in cytotoxic activity compared to topotecan (B1662842). nih.govnih.gov The lipophilicity of the substituent at the 7-position appears to play a crucial role in this enhanced potency. nih.gov For instance, the 7-phenyliminomethyl derivative showed efficacy comparable to topotecan in in-vivo models. nih.gov

Silyl (B83357) Groups: The introduction of silyl substituents at the C7 position has been found to yield stable compounds. google.com The synthesis of 7-silyl camptothecins provides a novel route to modify the properties of the parent compound. google.com

Other Groups: The introduction of hydrophilic groups containing hydrogen bond-donating moieties at the 7-position can remarkably increase the stability of the cleavable complex. aacrjournals.org For example, analogs with 7-mono-, 7-di-, and 7-trihydroxymethylaminomethyl groups showed progressively increasing cleavable complex stability with the number of hydroxyl groups. aacrjournals.org

| Functional Group at C7 | Effect on Biological Activity | Reference |

| Iminomethyl | Marked increase in cytotoxic activity | nih.govnih.gov |

| Aminomethyl | Marked increase in cytotoxic activity | nih.gov |

| Silyl | Stable compounds | google.com |

| Hydroxymethylaminomethyl | Increased cleavable complex stability | aacrjournals.org |

Contributions of Other Structural Motifs to Overall Activity

While the C7 position is a key site for modification, other structural features of the camptothecin molecule are indispensable for its biological activity.

The α-hydroxy lactone in the E-ring is a critical pharmacophore of camptothecin. nih.govnih.govoncohemakey.com This structural feature is essential for the compound's ability to inhibit topoisomerase I. nih.govnih.gov The lactone form is significantly more potent than the hydrolyzed carboxylate form, which is formed at physiological pH. nih.govaacrjournals.org The electrophilic center of the lactone subunit is responsible for the biological activity of camptothecins. oncohemakey.com

The stereochemistry at the C20 position is also absolutely required for activity. The natural (S)-configuration at C20 is essential for the compound's ability to inhibit topoisomerase I and exert its cytotoxic effects. nih.gov The (R)-configuration is inactive. nih.gov The hydroxyl group at position 20 forms a crucial hydrogen bond with the aspartic acid residue (Asp533) in the topoisomerase I enzyme. youtube.commdpi.com

The pyridone D-ring is another essential component for the antitumor activity of camptothecin. nih.govyoutube.com This ring system interacts with the DNA, specifically with the +1 cytosine on the non-cleaved strand, and helps to stabilize the topoisomerase I-DNA covalent complex. youtube.com Modifications to the D-ring that alter its structure or electronic properties can lead to a significant decrease or complete loss of activity. nih.gov

Substituent Effects on Rings A, B, and C

The pentacyclic structure of camptothecin (CPT) offers multiple sites for modification, with rings A, B, and C being key areas of investigation for improving efficacy and pharmacological properties. Structure-activity relationship (SAR) studies have demonstrated that the camptothecin scaffold generally tolerates substituents at the 7, 9, and 10 positions. nih.gov The introduction of a chlorine atom at the C-7 position is one such modification aimed at enhancing the parent compound's activity.

The SAR of CPT analogues provides valuable insights into the mechanism of topoisomerase I inhibition. nih.gov Modifications on the A and B rings, particularly at positions 7, 9, 10, and 11, have been a major focus. While direct and extensive studies on 7-Chlorocamptothecin's interaction with various A, B, and C ring substituents are not broadly detailed in the literature, general principles from related analogues can be inferred. For instance, the substitution of an ethyl group at the 7-position has been shown to extend the half-life of 10-hydroxycamptothecin (B1684218) in the presence of human serum albumin. cabidigitallibrary.org This highlights the importance of the C-7 position in influencing the molecule's stability and interactions.

| Ring | Position | Effect of Substitution | Example Compound/Class | Reference |

| B | 7 | Generally tolerated; can influence stability and potency. | 7-cyanocamptothecin, 7-alkyl-homocamptothecin | nih.gov, nih.gov, researchgate.net |

| A | 9 | Tolerated; often modified in conjunction with other positions. | 9-nitrocamptothecin | nih.gov |

| A | 10 | Tolerated; hydroxylation is a key modification for activity. | 10-hydroxycamptothecin | cabidigitallibrary.org |

| A | 11 | Can be modified; part of the development of potent analogues. | 10,11-methylenedioxy CPT | nih.gov |

| C | - | Less commonly modified than A and B rings. | - |

Computational Approaches in SAR/QSAR Analysis

Computational chemistry has become an indispensable tool in drug discovery, providing deep insights into the structure-activity relationships of compounds like this compound. nih.gov Techniques such as molecular modeling, docking, and Comparative Molecular Field Analysis (CoMFA) are employed to rationalize biological data and guide the design of new, more potent analogues. nih.gov

Molecular Modeling and Docking Studies of Camptothecin-Topoisomerase I-DNA Complexes

The primary mechanism of action for camptothecin and its derivatives is the inhibition of DNA topoisomerase I (Topo I). nih.gov These compounds achieve this by stabilizing the transient covalent complex formed between Topo I and DNA, known as the cleavable complex. nih.govrcsb.org Molecular modeling and docking studies have been crucial in elucidating the three-dimensional structure of this ternary complex.

A widely accepted "drug-stacking" model suggests that the planar pentacyclic ring of camptothecin pseudointercalates into the DNA at the site of cleavage, adjacent to the covalently linked tyrosine residue of Topo I. nih.gov This intercalation is stabilized by base-stacking interactions with the upstream (-1) and downstream (+1) base pairs. nih.gov The model is supported by X-ray crystal structures of the human Topo I-DNA complex bound with camptothecin analogues like topotecan (PDB ID: 1T8I). nih.govrcsb.orgmdpi.com

These computational models reveal key interactions stabilizing the ternary complex:

Hydrogen Bonding: The drug molecule forms hydrogen bonds with specific amino acid residues in the Topo I binding pocket, such as Arg364, and with the DNA itself. nih.govrcsb.org

Stacking Interactions: The planar camptothecin ring system mimics a DNA base pair, allowing it to fit into the cleavage site. nih.gov

Lactone Ring Importance: The intact lactone E-ring is essential for activity, with its 20(S)-hydroxyl group forming a critical hydrogen bond with Asp533 of the enzyme. nih.gov

Docking studies involving numerous camptothecin derivatives have been used to test and refine these models, providing a rational basis for designing new Topo I inhibitors. nih.gov

| Interacting Component | Key Residue/Region | Type of Interaction | Significance | Reference |

| Topoisomerase I | Arg364 | Hydrogen Bonding | Mutation confers drug resistance. | rcsb.org |

| Topoisomerase I | Asp533 | Hydrogen Bonding | Critical interaction with the 20(S)-hydroxyl group. | nih.gov |

| Topoisomerase I | Asn722 | Hydrogen Bonding | Mutation to Serine leads to CPT resistance. | nih.gov |

| DNA | -1 (upstream) base pair | Stacking Interaction | Stabilizes drug intercalation. | nih.gov |

| DNA | +1 (downstream) base pair | Stacking Interaction | Stabilizes drug intercalation. | nih.gov |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.goviupac.org This method has been successfully applied to series of camptothecin analogues to understand the structural requirements for potent Topo I inhibition. nih.govnih.gov

In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic interaction fields are calculated at various points on a 3D grid. ijpsonline.comslideshare.net Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that relates these field values to the observed biological activity (e.g., IC50). ijpsonline.com

For camptothecin analogues, CoMFA models have been developed that demonstrate a strong correlation between the calculated fields and Topo I inhibition. nih.gov These studies generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity:

Steric Maps: Indicate areas where bulky groups increase or decrease activity.

Electrostatic Maps: Show regions where positive or negative charges enhance or diminish activity.

These models have proven to be more predictive than traditional 2D-QSAR analyses. For example, one study yielded a cross-validated R² of 0.758 for a set of 32 CPT analogues, indicating a high degree of predictability. nih.gov Such CoMFA models provide valuable guidance for designing new derivatives by highlighting which positions on the camptothecin scaffold are most sensitive to steric and electronic modifications. nih.gov

Development of Predictive Models for Biological Efficacy

Building on SAR and QSAR data, researchers aim to develop robust predictive models for the biological efficacy of new compounds. nih.govmdpi.com These models can significantly reduce the time and cost of drug development by allowing for the virtual screening of potential drug candidates. nih.gov

For camptothecin derivatives, predictive models are often based on the 3D-QSAR methods described above, such as CoMFA. nih.govnih.gov The QSAR equations derived from these analyses can be used to predict the Topo I inhibition values for novel, unsynthesized compounds. nih.gov The predictive power of these models is rigorously tested using external sets of compounds not included in the initial model generation. nih.gov A high predictive R² value (r²pred) indicates a reliable and robust model. nih.gov

Another approach involves correlating drug sensitivity with molecular data from cancer cells. For example, predictive models have been developed for CPT-11 (Irinotecan) and its active metabolite SN-38 by using gene expression data from cancer cell lines. nih.gov Multiple regression analysis can be used to create formulas that predict drug efficacy based on the expression levels of a select panel of genes related to drug metabolism and transport. nih.gov These models represent a step towards personalized medicine, where the efficacy of a drug like a this compound derivative could potentially be predicted based on the genetic profile of a patient's tumor. nih.gov

Preclinical in Vitro Efficacy Studies

Cytotoxicity Assessment of 7-Chlorocamptothecin and its Analogues in Cancer Cell Lines

The cytotoxic effects of this compound and its related compounds have been evaluated in various cancer cell lines, utilizing both traditional and advanced cell culture models. These studies are crucial for determining the potential of these compounds as anticancer agents.

Application of Standard Two-Dimensional (2D) Cell Culture Models

Standard two-dimensional (2D) cell culture models, where cancer cells are grown in a monolayer on a flat surface, have been a foundational tool for the initial screening and cytotoxicity assessment of this compound and its analogues. nih.govnih.gov These models are instrumental in determining the concentration of a compound required to inhibit cell growth by 50% (IC50), a key metric of cytotoxic potency. For instance, the cytotoxicity of various camptothecin (B557342) analogues has been profiled using nontoxic, colorimetric-based assays like the alamarBlue assay in 384-well plates. plos.org In these setups, cells are exposed to a range of drug concentrations for a defined period, typically 72 to 96 hours, after which cell viability is measured. plos.org

Utilization of Three-Dimensional (3D) Spheroid and Organoid Models

Recognizing the limitations of 2D cultures in mimicking the complex tumor microenvironment, researchers have increasingly turned to three-dimensional (3D) spheroid and organoid models. nih.govoncotarget.com These models better replicate the cell-cell interactions and physiological gradients found in solid tumors. nih.govamegroups.org The development of 3D tumor spheroid models allows for a more accurate preclinical evaluation of anticancer drugs. nih.gov For example, protocols have been established for generating uniform spheroids, which can then be embedded in an extracellular matrix like collagen to study cell invasion. nih.gov Studies have shown that cells grown in 3D spheroids can exhibit different sensitivities to anticancer drugs compared to their 2D counterparts, often requiring higher concentrations to achieve similar cytotoxic effects. nih.gov

Evaluation across Diverse Cancer Cell Lines

The cytotoxic activity of this compound and its analogues has been investigated across a wide spectrum of human cancer cell lines to understand their breadth of efficacy. This includes cell lines derived from:

Non-Small Cell Lung Cancer (NSCLC): The H460 cell line has been used to screen for the cytotoxicity of camptothecin analogues. acs.org

Colon Cancer: Cell lines such as HT-29 and LoVo have been utilized in cytotoxicity assays. acs.orgmdpi.com

Prostate Cancer: The PC-3 and DU 145 cell lines are among those used to evaluate the anticancer effects of these compounds. nih.govacs.org

Breast Cancer: The MCF-7 cell line, a well-established model for hormone-responsive breast cancer, has been frequently used in cytotoxicity studies. nih.govkarmanos.org Other breast cancer cell lines like MDA-MB-231 and BT-549 have also been employed. nih.gov

Leukemia: The L1210 murine leukemia cell line has been used to evaluate the cytotoxicity of A-ring modified camptothecins. jst.go.jp

Other Cancer Types: The cytotoxic potential has also been assessed in cell lines such as the human squamous cell carcinoma SCC7, and various others including those of pancreatic and hepatocellular origin. cellosaurus.orgresearchgate.net

Mechanistic Investigations in Cell Culture

Understanding the mechanism by which this compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent. In vitro studies have focused on its interaction with its primary molecular target and its impact on cell proliferation and viability.

Cell Proliferation and Viability Assays (e.g., IC50 determination)

Cell proliferation and viability assays are fundamental tools for quantifying the cytotoxic effects of this compound and its analogues. These assays measure the ability of a compound to inhibit cell growth or kill cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency and is determined from these assays. researchgate.net

A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. japsonline.com Another widely used method is the sulforhodamine B (SRB) assay, a colorimetric assay that measures cell protein content. redalyc.org The alamarBlue assay, which is based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells, is another popular choice. plos.org

These assays are typically performed by exposing cancer cell lines to a range of concentrations of the test compound for a set period, often 72 hours. acs.orgnih.gov The results are then used to generate a dose-response curve, from which the IC50 value can be calculated. researchgate.net For example, the cytotoxic effects of various camptothecin analogues have been determined using such assays on a panel of cancer cell lines, providing comparative data on their potency. plos.org

Below is an interactive table summarizing the cytotoxic activity of various camptothecin analogues against different cancer cell lines, as reported in the literature.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 14-Aminocamptothecin (3a) | H460 | Non-Small Cell Lung | Not specified, potent |

| 7-Ethyl-14-aminocamptothecin (3b) | H460 | Non-Small Cell Lung | Not specified, potent |

| 7-Triazole-substituted camptothecin derivatives | A549 | Lung | Not specified |

| 7-Triazole-substituted camptothecin derivatives | HCT-116 | Colon | Not specified |

| 7-Triazole-substituted camptothecin derivatives | HT-29 | Colon | Not specified |

| 7-Triazole-substituted camptothecin derivatives | LoVo | Colon | Not specified |

| 7-Triazole-substituted camptothecin derivatives | MDA-MB-231 | Breast | Not specified |

| 7-Ethyl-10-hydroxycamptothecin (SN-38) | H460 | Non-Small Cell Lung | Not specified, potent |

| Topotecan (B1662842) | H460 | Non-Small Cell Lung | Not specified, potent |

Analysis of DNA Damage Response and Cell Death Pathways

The cytotoxic effects of this compound, like other camptothecin analogues, are primarily mediated through its interaction with the nuclear enzyme topoisomerase I (Top1). Camptothecins bind to the covalent complex formed between Top1 and DNA, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. researchgate.net This interference with the normal enzymatic cycle of Top1 leads to the accumulation of stabilized "cleavable complexes."

When an advancing DNA replication fork collides with these stalled complexes, the transient single-strand breaks are converted into permanent and irreversible double-strand DNA breaks. nih.govresearchgate.net This replication-mediated DNA damage is a critical initiating event that triggers a cascade of cellular responses. nih.gov Studies on the parent compound, camptothecin, have shown that this DNA damage induces a rapid phosphorylation of the RPA2 subunit of Replication Protein A (RPA), a key protein in DNA replication and repair. nih.gov This phosphorylation appears to be mediated by the DNA-dependent protein kinase (DNA-PK) and is dependent on active DNA replication. nih.gov The activation of DNA-PK and the subsequent phosphorylation of RPA may serve as a signal to an S-phase checkpoint mechanism, alerting the cell to the presence of significant DNA damage. nih.gov

The extensive DNA damage ultimately overwhelms the cell's repair capacity, leading to the activation of programmed cell death, primarily through apoptosis. researchgate.netassaygenie.com This process involves a complex network of signaling pathways designed to eliminate damaged cells in a controlled manner. invivogen.com The DNA damage can activate the p53 pathway, a critical tumor suppressor pathway. assaygenie.com Activated p53 can induce the expression of pro-apoptotic proteins like Bax and Bak. assaygenie.com

These events typically trigger the intrinsic pathway of apoptosis, which is centered on the mitochondria. nih.gov The activation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of apoptogenic factors, most notably cytochrome c, into the cytoplasm. nih.govmdpi.com Cytosolic cytochrome c binds to the protein Apaf-1, forming a complex known as the apoptosome, which in turn activates initiator caspase-9. nih.gov Activated caspase-9 then proteolytically cleaves and activates executioner caspases, such as caspase-3 and caspase-7. invivogen.commdpi.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com

Table 1: Key Proteins in this compound-Induced DNA Damage and Apoptosis

| Protein/Complex | Role in Pathway | Reference |

|---|---|---|

| Topoisomerase I (Top1) | Direct molecular target; forms stabilized cleavable complexes with DNA and the drug. | researchgate.net |

| DNA-dependent Protein Kinase (DNA-PK) | Kinase that phosphorylates RPA2 in response to replication-mediated DNA damage. | nih.gov |

| Replication Protein A (RPA) | DNA single-strand binding protein; its RPA2 subunit is phosphorylated, signaling DNA damage. | nih.gov |

| p53 | Tumor suppressor that can be activated by DNA damage to initiate apoptosis. | assaygenie.com |

| Bax/Bak | Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane. | assaygenie.comnih.gov |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to form the apoptosome. | nih.govmdpi.com |

| Caspase-9 | Initiator caspase activated by the apoptosome. | invivogen.comnih.gov |

| Caspase-3/7 | Executioner caspases that dismantle the cell, leading to apoptosis. | invivogen.commdpi.com |

Studies on Resistance Mechanisms in Cell Lines

A significant challenge in the application of camptothecin-based chemotherapy is the development of cellular resistance, which can be either present from the outset (intrinsic) or develop over the course of treatment (acquired). researchgate.net Extensive research using various cancer cell lines has been conducted to elucidate the molecular mechanisms that allow cells to evade the cytotoxic effects of compounds like this compound.

Role of Efflux Transporters (e.g., ABCG2, ABCB1) in Cellular Resistance

One of the most well-documented mechanisms of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide variety of structurally diverse compounds, including anticancer drugs, from the cell's interior. nih.govfrontiersin.org This reduction in intracellular drug concentration prevents the agent from reaching its target, thereby conferring resistance. nih.gov

Two key members of this superfamily implicated in resistance to camptothecin analogues are:

ABCG2 (ATP-binding cassette subfamily G member 2): Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 was first identified in doxorubicin-resistant breast cancer cells. nih.gov Its overexpression has been linked to resistance to a broad spectrum of anticancer drugs. nih.govresearchgate.net ABCG2 functions as a xenobiotic transporter that can recognize and efflux various camptothecins, and its expression can contribute to both intrinsic and acquired resistance. nih.govabclonal.com

ABCB1 (ATP-binding cassette subfamily B member 1): Commonly known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), ABCB1 is the first recognized and most extensively studied ABC transporter associated with MDR. nih.govfrontiersin.org Overexpression of ABCB1 leads to resistance against numerous chemotherapeutic agents, and studies have shown it can confer resistance to certain camptothecin derivatives. frontiersin.orggoogle.com

Cell lines engineered to overexpress these transporters serve as critical tools for studying resistance. For instance, studies on isogenic cell lines—where a parental sensitive line is compared to a variant line overexpressing a specific transporter—can quantify the degree of resistance conferred by that transporter.

Table 2: Representative Resistance Conferred by ABC Transporters to Anticancer Agents

| Cell Line Model | Transporter | Drug | Resistance Fold (RF) | Reference |

|---|---|---|---|---|

| HEK293/ABCB1 vs. HEK293/pcDNA3.1 | ABCB1 | ARS-1620 | 3.07 | frontiersin.org |

| KB-C2 vs. KB-3-1 | ABCB1 | ARS-1620 | 6.30 | frontiersin.org |

| SW620/Ad300 vs. SW620 | ABCB1 | ARS-1620 | 2.95 | frontiersin.org |

| NCI-H460/MX20 | ABCG2 | MLN4924 | Resistance observed, sensitized by ABCG2 inhibitors | researchgate.net |

| HEK293 (Wild-type vs. ABCG2 transfected) | ABCG2 | Imatinib | Significant resistance observed | nih.gov |

Investigation of Intrinsic and Acquired Cellular Resistance Factors

Cellular resistance to this compound can be categorized as either intrinsic or acquired, each stemming from different biological contexts.

Intrinsic Resistance: This form of resistance is inherent to the cancer cells prior to any drug exposure. A primary mechanism for intrinsic resistance is the endogenous expression of ABC transporters in certain tissues and the cancers that arise from them. nih.gov For example, high expression of ABCG2 is found naturally in tissues like the placenta and the gastrointestinal tract, and this expression pattern can be retained in cancers originating from these sites, providing a built-in defense mechanism against chemotherapy. nih.govabclonal.com Furthermore, different cancer cell lines, even without drug-induced selection, can exhibit varying baseline levels of sensitivity to a given compound due to their unique genetic and epigenetic landscapes. nih.gov

Acquired Resistance: This type of resistance develops in a tumor cell population following exposure to a chemotherapeutic agent. A common mechanism of acquired resistance is the upregulation or amplification of genes encoding drug efflux pumps like ABCB1 or ABCG2. nih.gov Cells that manage to increase the expression of these transporters can more effectively pump the drug out, allowing them to survive and proliferate, leading to a resistant tumor. frontiersin.orgoncotarget.com Other acquired resistance mechanisms can include mutations in the drug's target (e.g., Topoisomerase I) that reduce drug binding, or alterations in DNA repair and apoptotic pathways that allow cells to better tolerate drug-induced damage. researchgate.net

Genetic Factors Influencing Cytotoxic Response

The sensitivity of cells to this compound is not solely determined by drug transporters or target mutations but is also influenced by a complex interplay of genetic factors. plos.orgnih.gov Pharmacogenomic studies using large families of lymphoblastoid cell lines, such as those from the Centre d'Etude du Polymorphisme Humain (CEPH), have been instrumental in identifying the genetic basis for variations in drug response. plos.org

A study that screened nine different camptothecin analogues, including this compound, across a panel of CEPH cell lines found that genetic factors play a significant role in the cytotoxic response. plos.org The heritability—a measure of how much of the variation in a trait is due to genetic variation—for cytotoxic response to the camptothecins averaged 23.1%. plos.org

Using linkage analysis, this research identified specific regions in the human genome, known as quantitative trait loci (QTLs), that are associated with sensitivity to this class of drugs. Seven QTLs, located on chromosomes 1, 3, 5, 6, 12, 16, and 20, were consistently linked to the cellular response across all nine camptothecins, including this compound. plos.org The presence of these shared QTLs indicates that they harbor genes related to the common mechanism of action of camptothecins. plos.org

Notably, the most significant QTL was found on chromosome 20 (20p12.1–20q13.32), a region that contains the gene for Topoisomerase I (Top1), the primary target of all camptothecins. plos.org This finding is compelling, as variations in the Top1 gene or its expression levels have previously been linked to camptothecin sensitivity. plos.org The identification of these QTLs provides a foundation for discovering novel genes that modulate the response to this compound and other Top1 inhibitors. plos.org

Table 3: Replicated Quantitative Trait Loci (QTLs) Associated with Camptothecin Cytotoxicity

| Chromosome | Identified Locus | Potential Significance | Reference |

|---|---|---|---|

| 1 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 3 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 5 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 6 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 12 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 16 | QTL identified and replicated | Harbors genes influencing the shared mechanism of action. | plos.org |

| 20 | QTL identified and replicated (20p12.1–20q13.32) | Contains the gene for Topoisomerase I (Top1), the drug's primary target. | plos.org |

Preclinical in Vivo Efficacy Studies Non Human Animal Models

Evaluation in Murine Xenograft Models

Murine xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. nih.govnih.gov They provide an in vivo environment to assess a compound's ability to inhibit tumor growth. These models are broadly categorized into Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX). dovepress.com

Application of Cell Line-Derived Xenografts (CDX)

CDX models involve the subcutaneous or orthotopic implantation of established, continuously cultured human cancer cell lines into immunodeficient mice. nih.govchampionsoncology.com These models are valued for their reproducibility and are often used for initial efficacy screening of novel therapeutic agents. championsoncology.com They allow researchers to test compounds against a variety of cancer types in a controlled setting. nih.gov For example, the MCF-7 cell line is a common CDX model for estrogen receptor-positive breast cancer. meliordiscovery.com

However, no specific data from studies using 7-Chlorocamptothecin in any CDX models, including those for breast, lung, or colorectal cancer, are present in the reviewed scientific literature.

Use of Patient-Derived Xenografts (PDX) as Translational Models

PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse. dovepress.comlidebiotech.com These models are considered more clinically relevant as they better retain the genetic and histological characteristics of the original human tumor, including its heterogeneity. nih.gov PDX models are instrumental in translational research, helping to predict clinical outcomes and study mechanisms of drug resistance. nih.govbiorxiv.org

There is no publicly available research detailing the evaluation of this compound in PDX models for any type of cancer.

Assessment of Antitumor Activity in Relevant Disease Models

The evaluation of a potential anti-cancer drug's efficacy across different tumor types is crucial to define its potential therapeutic range. This is typically done using xenograft models representing various solid and hematological cancers.

Solid Tumor Models (e.g., breast, lung, colorectal)

Preclinical research on other camptothecin (B557342) analogues, such as irinotecan (B1672180) and topotecan (B1662842), has shown significant antitumor activity in xenograft models of solid tumors, including breast, lung, and colorectal cancers. nih.govnih.gov For instance, studies have demonstrated the ability of these analogues to cause tumor regression in colon and breast cancer xenografts. nih.govatlasgeneticsoncology.org However, specific efficacy data, such as tumor growth inhibition (TGI) percentages for this compound in these solid tumor models, are not available in published studies.

Interactive Table: Representative CDX Models for Solid Tumors (Note: This table is illustrative of common models used in oncology research, as no specific data for this compound is available.)

| Cell Line | Cancer Type | Common Use in Preclinical Studies |

| MCF-7 | Breast Cancer | Evaluating therapies for ER-positive breast cancer. meliordiscovery.comnih.gov |

| MDA-MB-231 | Breast Cancer | Model for triple-negative breast cancer. |

| A549 | Lung Cancer | Non-small cell lung cancer (NSCLC) studies. |

| NCI-H1975 | Lung Cancer | NSCLC model with specific EGFR mutations. systimmune.com |

| HCT-116 | Colorectal Cancer | Widely used for studying CRC biology and drug response. |

| HT-29 | Colorectal Cancer | Common model for colorectal adenocarcinoma research. nih.govnih.gov |

Hematological Malignancy Models

Preclinical models for hematological malignancies, or blood cancers, also utilize xenografts, often implanting cancerous blood cells systemically or into specific sites like the bone marrow in immunodeficient mice. atlasgeneticsoncology.orgmdpi.com These models are critical for testing therapies against leukemias and lymphomas. nih.gov While other camptothecin derivatives and novel agents are tested in these systems, there are no published reports on the activity of this compound in any hematological malignancy models. frontiersin.org

Pharmacodynamic Biomarker Analysis in Animal Models

Pharmacodynamic (PD) biomarkers are molecular indicators used to confirm that a drug is engaging its intended target and having a biological effect within the organism. google.com In preclinical animal models, analyzing these biomarkers helps to understand the drug's mechanism of action and to correlate target engagement with anti-tumor efficacy. oncotarget.com

For camptothecin analogues, the primary target is the enzyme Topoisomerase I. A key pharmacodynamic biomarker for this class of drugs is the stabilization of the Topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks. These breaks can be detected by measuring markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX). oncotarget.com Studies with other Topoisomerase I inhibitors like topotecan have used γH2AX levels in tumor xenografts as a robust biomarker of drug activity. oncotarget.com

Despite the established methodology, no specific studies have been published that analyze pharmacodynamic biomarkers, such as γH2AX or others, in animal models following treatment with this compound.

Monitoring Target Engagement and Drug Activity

No specific in vivo data was found regarding the monitoring of topoisomerase I engagement by this compound in non-human animal models. Studies on other camptothecin analogues often utilize techniques like the formation of DNA-protein cross-links in isolated cell nuclei or tissues to quantify target engagement.

Evaluation of Cellular Response Markers in Tumor Tissues

Information detailing the in vivo evaluation of cellular response markers, such as the induction of apoptosis (e.g., cleaved caspases) or DNA damage (e.g., γH2AX foci) in tumor tissues following treatment with this compound, is not available in the reviewed literature.

Correlation with Tumor Growth Inhibition and Survival Parameters

Specific studies correlating target engagement and cellular response markers with tumor growth inhibition and survival benefits in animal models for this compound could not be identified. Such studies are critical for establishing the preclinical efficacy and therapeutic potential of a compound.

Advanced Research and Development Strategies

Exploration of Novel Analogues and Hybrid Compounds

The quest to enhance the therapeutic profile of camptothecin (B557342) (CPT) has led to extensive research into novel analogues and hybrid molecules. nih.govmdpi.com The limitations of the parent compound spurred the development of derivatives with improved efficacy and pharmacological properties. nih.gov A key focus of these efforts has been the modification at the C-7 position of the camptothecin scaffold. This has proven to be a fruitful strategy, resulting in compounds with potent antitumor activity. nih.govacs.org Furthermore, the principle of molecular hybridization, which involves combining the camptothecin core with other pharmacophoric groups, has emerged as a promising approach to create agents with novel mechanisms of action or improved selectivity. mdpi.com

Modification at the 7-position of the camptothecin ring system has been a cornerstone of analogue development, yielding compounds with significant preclinical advantages over earlier derivatives like topotecan (B1662842) and irinotecan (B1672180). acs.orgacs.org

Researchers have synthesized and evaluated numerous 7-substituted CPTs, demonstrating that the introduction of specific chemical groups at this position can profoundly influence the compound's cytotoxic potency and antitumor activity. acs.org A notable series of analogues involves the substitution at position 7 with an alkyl or alkenyl chain containing cyano and/or carbethoxy groups. nih.govacs.org These compounds exhibited powerful in vitro cytotoxic activity against the human non-small-cell lung carcinoma H460 cell line, with most showing IC₅₀ values in the 0.05–1 μM range, making them more potent than the reference compound, topotecan. nih.govacs.org

One particularly effective analogue from this series is 7-cyano-20S-camptothecin . This compound displayed high in vitro cytotoxicity not only against standard cell lines but also against a topotecan-resistant H460 subline and a cisplatin-resistant ovarian carcinoma subline. nih.govacs.org In in vivo studies using a H460 tumor model, 7-cyano-20S-camptothecin was found to be significantly more effective than topotecan. acs.org

Another significant 7-substituted analogue is Namitecan (ST1968) , a water-soluble derivative evaluated in preclinical pediatric tumor models. nih.gov While SN-38 (the active metabolite of irinotecan) was initially more effective in short-term assays, prolonged exposure revealed that Namitecan's cytotoxicity was comparable. nih.gov In vivo, Namitecan demonstrated superior antitumor activity compared to irinotecan in three out of five xenograft models. nih.gov Its efficacy is linked to high retention in tumors, leading to rapid DNA damage and persistent cell cycle arrest in the G2 phase. nih.gov

Further innovation is seen in the development of derivatives of FL118 (10,11-methylenedioxy-camptothecin), where substitution at the C-7 position has been explored to enhance efficacy against drug-resistant cancers. researchgate.net One such derivative, compound 9c , showed potent activity against various small-cell lung cancer cell lines, including those resistant to irinotecan. researchgate.net In xenograft models of irinotecan-resistant tumors, 9c achieved a tumor growth inhibition rate of 93.42%. researchgate.net

Table 1: Preclinical Efficacy of Selected 7-Substituted Camptothecin Analogues

Compound Substitution at C-7 Key Preclinical Findings Reference 7-cyano-20S-camptothecin Cyano (-CN) More active than topotecan in vitro (IC₅₀: 0.05–1 μM). Effective against topotecan-resistant and cisplatin-resistant cell lines. Significantly more effective than topotecan in an in vivo H460 tumor model. nih.govacs.org Namitecan (ST1968) (structure not specified in source) Comparable cytotoxicity to SN-38 upon prolonged exposure. Superior in vivo antitumor activity to irinotecan in 3 of 5 pediatric xenograft models. nih.gov Compound 9c (FL118 derivative) (structure not specified in source) Potent against drug-resistant small-cell lung cancer cells. Achieved 93.42% tumor growth inhibition in an irinotecan-resistant xenograft model. researchgate.net

Molecular hybridization represents a rational drug design strategy to develop new chemical entities with potentially superior properties by covalently linking two or more pharmacophores. mdpi.com This approach has been applied to the camptothecin framework, using 7-Chlorocamptothecin as a key starting material for creating novel hybrid compounds. mdpi.com

A prominent example involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to generate 7-triazole-substituted camptothecin hybrids. mdpi.com The synthesis begins with this compound, which undergoes a Sonogashira coupling reaction to produce 7-ethynylcamptothecin . mdpi.com This alkyne-functionalized intermediate serves as a versatile platform that can be combined with various organic azides to create a library of 1,2,3-triazole-containing hybrid molecules. mdpi.com

The resulting 7-triazole-substituted camptothecin derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung), HCT-116 (colon), HT-29 (colon), LoVo (colon), and MDA-MB-231 (breast). mdpi.com Several of these hybrid compounds demonstrated excellent in vitro activity and, importantly, retained their ability to inhibit topoisomerase I, the primary target of camptothecins. mdpi.com This indicates that the this compound scaffold can be successfully integrated with other molecular motifs, like the triazole ring, to produce novel and potent anticancer agents. mdpi.com

Table 2: Synthesis Strategy for this compound Hybrid Molecules

Starting Material Key Intermediate Reaction Type Resulting Hybrid Structure Reference This compound 7-Ethynylcamptothecin Sonogashira Coupling followed by CuAAC (Click Chemistry) 7-triazole-substituted camptothecin mdpi.com

Conclusion and Future Research Perspectives

Current Understanding of 7-Chlorocamptothecin in Preclinical Oncology Research

This compound is a synthetic analogue of the natural alkaloid camptothecin (B557342), a potent anti-cancer agent. scribd.com Like its parent compound, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. onua.edu.uagoogle.com By stabilizing the covalent complex between topoisomerase I and DNA, the compound leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. onua.edu.uaeurekaselect.com

Preclinical studies have demonstrated the biological activity of this chlorinated analogue. Early research indicated that dl-7-chlorocamptothecin exhibited greater activity than the unmodified dl-camptothecin, while other analogues like dl-7-methoxycamptothecin were found to be inactive. scribd.com This suggests that the electronic properties and size of the substituent at the 7-position on the B-ring of the camptothecin molecule play a critical role in its biological function. scribd.comeurekaselect.com

Beyond its direct activity, this compound serves as a vital chemical intermediate for the synthesis of more complex and potentially more effective camptothecin derivatives. nih.govmdpi.com Its reactivity makes it a key starting material for modifications at the 7-position. For instance, it has been used in Sonogashira coupling reactions to produce 7-ethynylcamptothecin, which is then further modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to create a library of 7-triazole-substituted camptothecin compounds. nih.govmdpi.com These subsequent analogues have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). nih.gov

Interactive Table: Preclinical Findings on this compound and its Derivatives

| Compound/Derivative | Study Type | Key Finding | Reference(s) |

| dl-7-Chlorocamptothecin | Comparative Activity Study | Exhibited more potent antitumor activity than the parent compound, dl-camptothecin. | scribd.com |

| 7-triazole-substituted camptothecins | In Vitro Cytotoxicity Assay | Synthesized from a this compound precursor; select derivatives showed significant antiproliferative activity against multiple human cancer cell lines. | nih.govmdpi.com |

| dl-7-Methoxycamptothecin | Comparative Activity Study | Found to be inactive, highlighting the importance of the substituent at the 7-position. | scribd.com |

| Camptothecin Analogues | Mechanism of Action Review | Inhibition of topoisomerase I is the core mechanism of action. | onua.edu.uagoogle.com |

Identification of Research Gaps and Challenges in its Development

Despite its demonstrated preclinical activity, the development of this compound faces significant hurdles, many of which are shared with the broader class of camptothecin compounds. A primary challenge is the poor water solubility of the molecule, which complicates formulation and administration for potential therapeutic use. google.com This inherent lipophilicity limits its bioavailability and is a major obstacle to translating preclinical findings into further developmental stages. eurekaselect.com

A notable research gap is the relative lack of extensive, independent investigation into this compound itself as a potential standalone agent. Much of the modern research utilizes it as a synthetic precursor rather than an end-product. nih.govmdpi.com Consequently, there is a scarcity of comprehensive preclinical data focusing solely on its efficacy across a wide range of cancer models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), which are considered more representative of human disease. nih.govcancer.gov

Furthermore, the general challenges associated with the camptothecin scaffold apply, including the hydrolytic instability of the essential α-hydroxy-lactone E-ring. This ring is prone to opening under physiological pH conditions (pH > 7.0) to form a water-soluble, but significantly less active, carboxylate form. google.com While the lower pH of some tumor microenvironments can favor the closed, active lactone form, this instability remains a fundamental challenge for development. google.com Research specifically addressing how the 7-chloro substitution impacts this lactone stability compared to other analogues is not extensively documented.

Future Directions in this compound Analogue Development for Academic Research

Future academic research involving this compound is heavily focused on its use as a versatile scaffold for creating novel analogues through medicinal chemistry and molecular hybridization. nih.govncl.res.in The presence of the chloro group at the 7-position provides a reactive handle for synthetic chemists to introduce a wide variety of substituents, allowing for detailed structure-activity relationship (SAR) studies. eurekaselect.com